molecular formula C20H25NO3 B11506454 4-butoxy-N-[2-(4-methylphenoxy)ethyl]benzamide

4-butoxy-N-[2-(4-methylphenoxy)ethyl]benzamide

Cat. No.: B11506454
M. Wt: 327.4 g/mol
InChI Key: SNWKPMQMWDTDAB-UHFFFAOYSA-N
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Description

4-butoxy-N-[2-(4-methylphenoxy)ethyl]benzamide is an organic compound with the molecular formula C20H25NO3 and a molecular weight of 327.42 g/mol . This compound is characterized by its benzamide structure, which includes a butoxy group and a methylphenoxyethyl group attached to the benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-[2-(4-methylphenoxy)ethyl]benzamide typically involves the reaction of 4-butoxybenzoic acid with 2-(4-methylphenoxy)ethylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-[2-(4-methylphenoxy)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core, where halogenation or alkylation can occur.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

4-butoxy-N-[2-(4-methylphenoxy)ethyl]benzamide is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[2-(4-methylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butoxy-N-[2-(4-methylphenoxy)ethyl]benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.

Properties

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

4-butoxy-N-[2-(4-methylphenoxy)ethyl]benzamide

InChI

InChI=1S/C20H25NO3/c1-3-4-14-23-19-11-7-17(8-12-19)20(22)21-13-15-24-18-9-5-16(2)6-10-18/h5-12H,3-4,13-15H2,1-2H3,(H,21,22)

InChI Key

SNWKPMQMWDTDAB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)C

Origin of Product

United States

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